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Nazartinib at a Glance

The table below outlines the core profile of nazartinib based on available clinical and preclinical data.

Aspect Summary of Findings

Drug Class Third-generation, irreversible, mutant-selective EGFR-TKI (Tyrosine Kinase

Inhibitor) [1] [2] [3]

Primary Mechanism Covalently binds to Cys797 on EGFR, selectively inhibiting activating mutations

(L858R, ex19del) and the T790M resistance mutation [1] [3]

Key Preclinical
Differentiator

~60-fold selectivity for mutant over wild-type EGFR in vitro, potentially reducing

off-target toxicity [2] [3]

Phase 2 Efficacy
(1st-line)

ORR: 69% (95% CI: 53-82); mPFS: 18 months [4] [5]

Notable Efficacy
Feature

Promising activity in the brain; 53% of patients with baseline brain metastases

showed resolution/normalization of CNS lesions [4] [5]

Common Adverse
Events

Diarrhea (47%), maculopapular rash (38%), pyrexia (29%), stomatitis (27%) [4]

[5]
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Aspect Summary of Findings

Current Status Development discontinued for business reasons (not safety-related); no Phase
3 trials initiated [6] [7]

Detailed Efficacy and Preclinical Comparisons

Clinical Trial Outcomes

A pivotal Phase 2, single-arm study investigated nazartinib (150 mg once daily) in 45 treatment-naive

patients with EGFR-mutant (L858R or ex19del) advanced NSCLC [4] [5].

Overall Survival (OS): The median OS was not reached after a median follow-up of 30 months, with

a 33-month OS rate of 56% [4].
Efficacy in Brain Metastases: In the 18 patients with baseline brain metastases, the ORR was 67%
and the median PFS was 17 months. Notably, only 2 out of 27 patients without baseline brain
metastases developed new brain lesions, suggesting nazartinib may offer protective effects against

CNS progression [4] [5].

Preclinical Mutation Sensitivity Profile

A 2017 study directly compared the efficacy of nazartinib and osimertinib across various EGFR mutations

using Ba/F3 cell models. The table below shows the half-maximal inhibitory concentration (IC50, nM), with

lower values indicating greater potency [8].

EGFR Mutation Nazartinib (IC50 in nM) Osimertinib (IC50 in nM)

L858R + T790M 5.1 0.9

ex19del + T790M 52 3.1

L861Q 116 35.8

G719S 91.2 158
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EGFR Mutation Nazartinib (IC50 in nM) Osimertinib (IC50 in nM)

L861Q + T790M 101 73

G719S + T790M 77 97

Wild Type 1031 516

This data suggests that while osimertinib was generally more potent against the classic T790M mutations,

nazartinib showed variable activity against different uncommon EGFR mutations [8].

Mechanism of Action and Signaling Pathway

Nazartinib is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys797) in the ATP-binding

pocket of mutant EGFR, leading to sustained inhibition of its tyrosine kinase activity [1] [3]. The following

diagram illustrates its selective action on the EGFR signaling pathway in mutant cells.
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Nazartinib selectively inhibits mutant EGFR signaling pathways while largely sparing wild-type EGFR.

Key Experimental Protocols from Literature

For researchers aiming to replicate or understand the foundational studies, here are summaries of key

methodologies.

In Vitro Cell Proliferation/Viability Assay (MTS)

This method was used to generate the IC50 data in the comparison table above [8] [3].

Cell Lines: Ba/F3 cells engineered to express specific EGFR mutants (e.g., ex19del, L858R, T790M)

or wild-type EGFR. Cancer cell lines like H1975 (L858R/T790M) were also used.
Compound Treatment: Cells were plated and treated with serially diluted nazartinib (or other TKIs)

for a specified period (e.g., 72 hours).
Viability Measurement: MTS reagent was added. Metabolically active cells reduce MTS to a colored

formazan product, which is quantified by spectrophotometry. The absorbance is directly proportional
to the number of living cells.

Data Analysis: Dose-response curves are plotted, and IC50 values are calculated using non-linear
regression analysis.

In Vivo Efficacy Studies (Mouse Xenograft)

Preclinical in vivo studies evaluated the antitumor potential of nazartinib [3].

Animal Models: Immunodeficient mice (e.g., balb/c) implanted with human tumor cell lines or patient-

derived xenografts (PDXs) harboring relevant EGFR mutations.
Dosing: Nazartinib was administered orally, often at 50 mg/kg, once or twice daily.

Endpoint Measurements: Tumor volume was measured regularly over time. Key metrics include:
Tumor Growth Inhibition (TGI): % TGI = [1 - (Tumor Volumetreated/Tumor Volumecontrol)] ×

100.
Pharmacodynamics: Tumors and normal tissues could be harvested to assess target

engagement via inhibition of phosphorylated EGFR (pEGFR).

Research Implications and Conclusion

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739653/
https://www.selleckchem.com/products/nazartinib-egf816-nvs-816.html
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.selleckchem.com/products/nazartinib-egf816-nvs-816.html
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


For researchers and drug developers, the story of nazartinib offers several key insights:

Demonstrated CNS activity is a critical differentiator for next-generation TKIs, and nazartinib's data
in this area remains valuable for future compound design [4] [5].

The discontinuation of a clinically active compound for business, not scientific, reasons highlights
the complex factors influencing drug development [6].

Research into nazartinib continues in combination therapies (e.g., with capmatinib or trametinib) to
overcome resistance, though these studies have also been terminated or completed without

advancing further [6].

In summary, nazartinib emerged as a potent and selective third-generation EGFR TKI with a compelling

clinical profile, especially regarding brain metastases. Its development halt means it will not reach patients,

but its scientific legacy informs the ongoing pursuit of better targeted therapies for EGFR-mutant NSCLC.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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